molecular formula C11H15NO2S2 B13910017 6-(Pyridin-2-yldisulfanyl)hexanoic acid

6-(Pyridin-2-yldisulfanyl)hexanoic acid

Cat. No.: B13910017
M. Wt: 257.4 g/mol
InChI Key: IGQUQSUNVWQLDI-UHFFFAOYSA-N
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Description

6-(2-Pyridinyldithio)hexanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a hexanoic acid chain via a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Pyridinyldithio)hexanoic acid typically involves the reaction of 2-mercaptopyridine with 6-bromohexanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion of 2-mercaptopyridine attacks the bromohexanoic acid, forming the desired disulfide linkage.

Industrial Production Methods

Industrial production of 6-(2-Pyridinyldithio)hexanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Pyridinyldithio)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Pyridinyldithio)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and bioconjugates.

    Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Pyridinyldithio)hexanoic acid involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of stable disulfide linkages. These interactions can modulate the activity and function of the target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyldithio)propanoic acid: Similar structure with a shorter carbon chain.

    N-Succinimidyl 3-(2-pyridyldithio)propionate: Contains a succinimidyl ester group for amine-reactive crosslinking.

Uniqueness

6-(2-Pyridinyldithio)hexanoic acid is unique due to its longer carbon chain, which provides greater flexibility and spacing in crosslinking applications. This makes it particularly useful in the modification of larger biomolecules and in the development of more complex bioconjugates.

Properties

Molecular Formula

C11H15NO2S2

Molecular Weight

257.4 g/mol

IUPAC Name

6-(pyridin-2-yldisulfanyl)hexanoic acid

InChI

InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14)

InChI Key

IGQUQSUNVWQLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCCCCC(=O)O

Origin of Product

United States

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